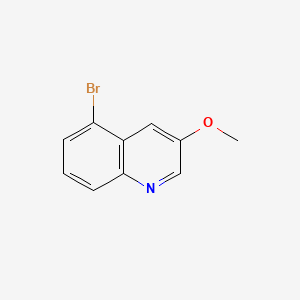
5-Bromo-1-methyl-1H-quinolin-2-one
Descripción general
Descripción
5-Bromo-1-methyl-1H-quinolin-2-one is a chemical compound with the CAS Number: 1187933-35-2. It has a linear formula of C10H8BrNO .
Synthesis Analysis
The synthesis of quinolin-2-ones, which includes 5-Bromo-1-methyl-1H-quinolin-2-one, has been achieved through a photocatalytic approach from easily available quinoline-N-oxides . This method is reagent-free, highly atom economical, and provides an efficient greener alternative to all conventional synthesis reported to date .Molecular Structure Analysis
The molecular structure of 5-Bromo-1-methyl-1H-quinolin-2-one is represented by the InChI code: 1S/C10H8BrNO/c1-12-9-4-2-3-8(11)7(9)5-6-10(12)13/h2-6H,1H3 .Chemical Reactions Analysis
Quinolin-2-ones, including 5-Bromo-1-methyl-1H-quinolin-2-one, are important classes of compounds due to their prevalence in natural products and pharmacologically useful compounds . They can be synthesized from easily available quinoline-N-oxides through a photocatalytic approach .Physical And Chemical Properties Analysis
5-Bromo-1-methyl-1H-quinolin-2-one has a molecular weight of 238.08 . It is a tan solid .Aplicaciones Científicas De Investigación
Green Chemistry Synthesis
5-Bromo-1-methyl-1H-quinolin-2-one: plays a significant role in green chemistry as it can be synthesized through a photocatalytic method from quinoline N-oxides . This process is reagent-free, highly atom economical, and produces no undesirable by-products, making it an efficient and environmentally friendly alternative to conventional synthesis methods.
Medicinal Chemistry
Quinolin-2(1H)-ones, including 5-Bromo-1-methyl-1H-quinolin-2-one , are prevalent in natural products and pharmacologically active compounds . They serve as a vital nucleus in several FDA-approved drugs and are considered a privileged structure in drug discovery due to their broad spectrum of bio-responses, such as anticancer, antioxidant, anti-inflammatory, and antimalarial activities.
Anticancer Research
The compound’s derivatives are explored for their anticancer properties. They are part of a class of pharmacophores present in various therapeutic agents, which are being studied for their efficacy against different types of cancer cells .
Antimicrobial and Antituberculosis Applications
In the field of antimicrobial research, 5-Bromo-1-methyl-1H-quinolin-2-one derivatives are investigated for their potential to combat bacterial infections, including tuberculosis. Their activity against mycobacterial strains is of particular interest in developing new antituberculosis drugs .
Anti-SARS-CoV-2 (COVID-19) Potential
The ongoing research into COVID-19 treatment has included quinolin-2(1H)-one derivatives as potential anti-SARS-CoV-2 agents. Their ability to inhibit the virus’s replication makes them candidates for further study in the fight against the pandemic .
Organic Synthesis and Drug Discovery
This compound is also an important starting material in organic synthesis for drug discovery and production. Its derivatives can be used for isotopic labeling of carbonyl carbon, which is beneficial for subsequent drug development processes .
Direcciones Futuras
The synthesis of quinolin-2-ones, including 5-Bromo-1-methyl-1H-quinolin-2-one, has aroused great interest and provides a clear direction for future research . The direct carbonylation of C–H bonds to synthesize quinolin-2-ones and polyheterocycles with carbon monoxide (CO), carbon dioxide (CO2), and triphosgene (BTC) is a recent advance .
Propiedades
IUPAC Name |
5-bromo-1-methylquinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-12-9-4-2-3-8(11)7(9)5-6-10(12)13/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQYPEEUJJRYGPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC1=O)C(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501298089 | |
| Record name | 5-Bromo-1-methyl-2(1H)-quinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501298089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1-methylquinolin-2(1H)-one | |
CAS RN |
1187933-35-2 | |
| Record name | 5-Bromo-1-methyl-2(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187933-35-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-1-methyl-2(1H)-quinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501298089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




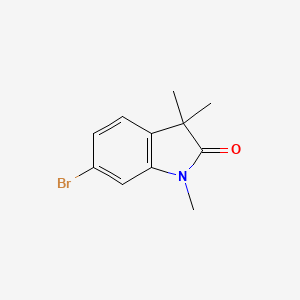
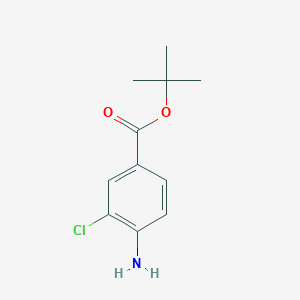
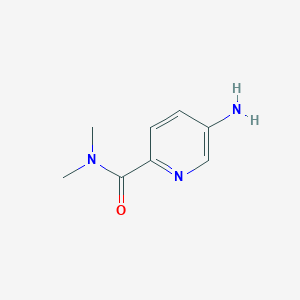
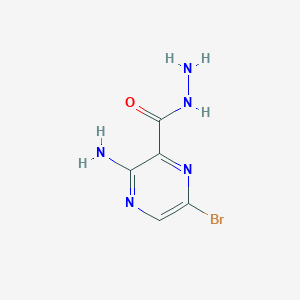


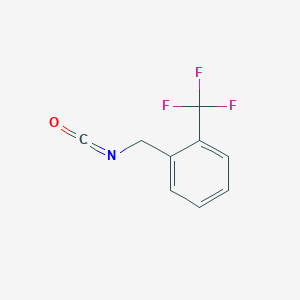
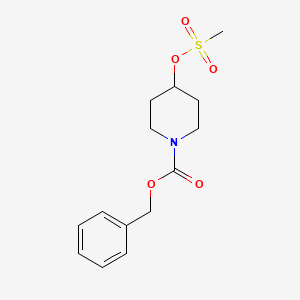
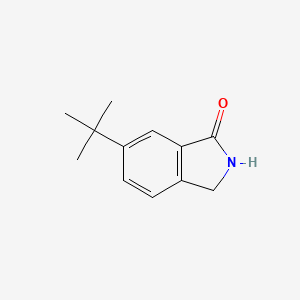

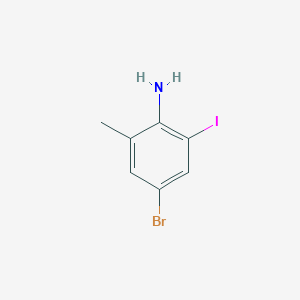
![6'-Bromospiro[cyclohexane-1,2'-indene]-1',4(3'H)-dione](/img/structure/B1527712.png)
